
SNG-1153
Vue d'ensemble
Description
SNG-1153 is a modulator of estrogen receptor ER-alpha36.
Applications De Recherche Scientifique
Cancer du sein
SNG-1153 est en cours de développement pour le traitement du cancer du sein {svg_1}. Il s'agit d'une petite molécule de deuxième génération développée à partir de la structure de l'icaritine, qui agit en ciblant le récepteur des œstrogènes (RE)-alpha 36 {svg_2}. Cela suggère que this compound pourrait avoir des effets thérapeutiques potentiels dans le traitement du cancer du sein {svg_3}.
Cancer du poumon non à petites cellules
Des recherches ont montré que this compound a des applications potentielles dans le traitement du cancer du poumon non à petites cellules {svg_4}. On pense qu'il présente une activité inhibitrice de la croissance dans les cellules cancéreuses du poumon {svg_5}, ce qui suggère son potentiel en tant qu'agent thérapeutique dans ce domaine.
Leucémie myéloïde chronique (LMC)
This compound est en cours de développement pour le traitement de la leucémie myéloïde chronique (LMC) {svg_6}. Bien que des détails spécifiques sur son mécanisme d'action dans la LMC ne soient pas facilement disponibles, son développement à partir de la structure de l'icaritine et son ciblage du RE-alpha 36 suggèrent des effets thérapeutiques potentiels {svg_7}.
Mélanome
This compound est étudié pour son utilisation potentielle dans le traitement du mélanome {svg_8}. Cependant, des détails spécifiques sur ses effets et son mécanisme d'action dans le mélanome ne sont pas facilement disponibles dans la littérature actuelle.
Myélome multiple
This compound est en cours de développement pour le traitement du myélome multiple {svg_9}. Comme pour certaines autres applications, des détails spécifiques sur ses effets et son mécanisme d'action dans le myélome multiple ne sont pas facilement disponibles dans la littérature actuelle.
Mécanisme D'action
Target of Action
SNG-1153, also known as “Fukelading”, primarily targets the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen. It is involved in the regulation of various biological processes, including cell proliferation and differentiation .
Mode of Action
This compound acts as an ERα modulator . It interacts with ERα, leading to changes in the receptor’s activity. This interaction can influence the transcription of genes regulated by ERα, thereby affecting cellular functions .
Biochemical Pathways
This compound affects several signaling pathways in cancer cells. It modulates the activity of key signaling effectors, including the estrogen receptor splice variant ERα36, the transcription factors STAT3 and NFκB, and the chemokine receptor CXCR4 . It also influences the generation of reactive oxygen species and targets sphingosine kinase-1 . Furthermore, this compound engages the RAGE-HMGB1 signaling route and modulates the apoptosis/autophagy crosstalk .
Pharmacokinetics
It is a small molecule drug , which generally have good bioavailability due to their ability to cross cell membranes.
Result of Action
This compound has shown promising anticancer activity. It inhibits the growth of cancer cells and induces apoptosis . In lung cancer, this compound has been found to inhibit tumor formation and decrease the population of CD133-positive cancer cells, which are often associated with cancer stem cells . It also induces β-catenin phosphorylation and down-regulates β-catenin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment can affect the drug’s efficacy. This compound has been found to exert profound changes on the tumor microenvironment to favor an immune response . .
Propriétés
IUPAC Name |
3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHMDMVBLQNMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446712-19-1 | |
| Record name | SNG-1153 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNG-1153 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)
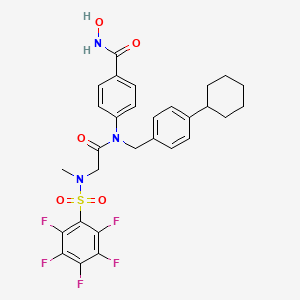
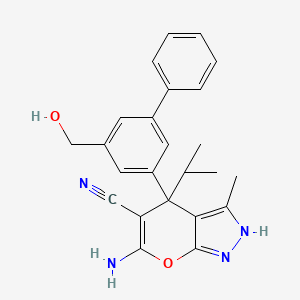
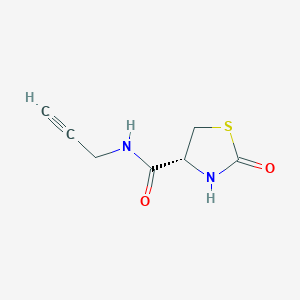
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
![6-Amino-2-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-3-methyl-5-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrimidin-4(3H)-one](/img/structure/B610828.png)

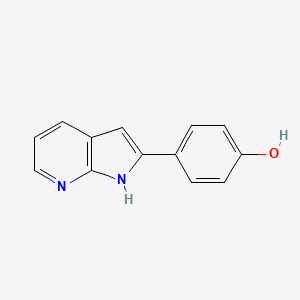
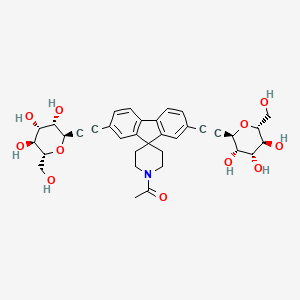
![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)

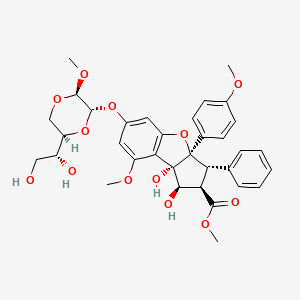
![(2S,3S)-3-(2-methoxyphenyl)-2-methyl-3-(1-naphthyl)-2-({4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}carbonyl)propanenitrile](/img/structure/B610841.png)